Enzymatic Resistance: L-Serylglycylglycine vs. Dipeptide L-Serylglycine Against Renal Dipeptidase
A purified particulate renal dipeptidase from hog kidney readily catalyzed the hydrolysis of the dipeptide L-serylglycine. However, the same enzyme did not promote the cleavage of the tripeptide L-serylglycylglycine [1]. This establishes a clear length-dependent resistance to proteolysis, where the addition of a single glycine residue to the C-terminus renders the molecule completely stable against this specific peptidase.
| Evidence Dimension | Substrate susceptibility to enzymatic hydrolysis |
|---|---|
| Target Compound Data | No cleavage detected (L-serylglycylglycine) |
| Comparator Or Baseline | Cleavage observed (L-serylglycine) |
| Quantified Difference | Qualitative difference—from cleavable to non-cleavable |
| Conditions | Purified particulate renal dipeptidase from hog kidney; glycyldehydrophenylalanine used as assay substrate for enzyme isolation. |
Why This Matters
For researchers using this tripeptide as a standard in enzyme kinetics or as a linker in peptide constructs, its demonstrated resistance to a common class of proteases is a critical, quantifiable performance differentiator that ensures experimental integrity.
- [1] The purification and properties of a particulate renal dipeptidase. Biochimica et Biophysica Acta (BBA) - Enzymology, 1969. Summary: The enzyme catalyzed the hydrolysis of a variety of dipeptides including L-serylglycine but did not promote the cleavage of L-serylglycylglycine. View Source
